molecular formula C13H18N2O4 B2549595 Tert-butyl methyl 1,4-phenylenedicarbamate CAS No. 1430115-43-7

Tert-butyl methyl 1,4-phenylenedicarbamate

Cat. No.: B2549595
CAS No.: 1430115-43-7
M. Wt: 266.297
InChI Key: VDYCDOMYZGRLCM-UHFFFAOYSA-N
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Description

Tert-butyl methyl 1,4-phenylenedicarbamate is a chemical building block of interest in medicinal and organic chemistry. Structurally, it features a phenyl ring with two carbamate protecting groups, a common motif in the synthesis of more complex molecules. While specific biological data for this compound is not widely published, related tert-butyl phenylcarbamate derivatives have been extensively studied and synthesized for pharmacological evaluation, particularly as potential anti-inflammatory agents . Such compounds are often designed to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins . The use of carbamate groups, like the tert-butyl and methyl carbamates on this compound, can improve a molecule's metabolic stability and selectivity for COX-2 over COX-1, potentially leading to a safer pharmacological profile with reduced gastrointestinal side effects compared to traditional NSAIDs . Researchers may utilize this dicarbamate in the development of novel therapeutic agents, as a precursor for stepwise deprotection to mono-amines, or as a model compound in methodological studies for amide bond formation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(methoxycarbonylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-5-9(6-8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYCDOMYZGRLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl Methyl 1,4 Phenylenedicarbamate

Strategies for the Formation of Aromatic Carbamate (B1207046) Linkages

The creation of carbamate bonds on an aromatic amine is a cornerstone of many chemical syntheses. These methods have evolved from the use of highly reactive and toxic reagents to more benign and efficient catalytic systems.

Conventional Phosgene-Derived Reagent Approaches and their Modern Alternatives

Historically, the synthesis of carbamates, including aromatic carbamates, heavily relied on the use of phosgene (B1210022) and its derivatives. google.comnih.gov Phosgene, a highly toxic gas, reacts with amines to form isocyanates or carbamoyl (B1232498) chlorides, which can then be treated with alcohols to yield the desired carbamate. nih.govacs.org A solid and safer surrogate for phosgene is triphosgene, or bis(trichloromethyl) carbonate (BTC), which can be used to generate carbamoyl chlorides in situ. acs.orgnih.gov Other phosgene derivatives, such as phenyl chloroformate, have also been employed. nih.gov

Given the significant hazards associated with phosgene, considerable research has been dedicated to developing safer alternatives. google.comionike.com One major strategy involves the use of organic carbonates, such as dimethyl carbonate (DMC) and diphenyl carbonate (DPC), which can undergo aminolysis to form carbamates. eurekaselect.comresearchgate.net These reactions often require a catalyst to proceed efficiently. eurekaselect.com Another approach utilizes mixed carbonates, like p-nitrophenyl chloroformate, which can be converted to activated carbonates that are effective alkoxycarbonylating agents for amines. nih.govacs.org The Curtius rearrangement of acyl azides provides another pathway to isocyanates, which can be trapped by alcohols to form carbamates. nih.gov

Table 1: Comparison of Phosgene-Derived Reagents and Modern Alternatives for Carbamate Synthesis

Reagent/Method Description Advantages Disadvantages
Phosgene Highly reactive gas used to form isocyanates or carbamoyl chlorides. High reactivity, well-established chemistry. Extremely toxic, difficult to handle.
Triphosgene (BTC) A solid, safer surrogate for phosgene. acs.orgnih.gov Safer and easier to handle than phosgene. Still generates phosgene in situ.
Organic Carbonates (e.g., DMC) React with amines via aminolysis to form carbamates. eurekaselect.comresearchgate.net Phosgene-free, lower toxicity. eurekaselect.com Often requires a catalyst and harsher conditions. eurekaselect.com
Mixed Carbonates (e.g., p-nitrophenyl chloroformate) Form activated carbonates that react with amines. nih.govacs.org Effective for alkoxycarbonylation. Can involve multiple steps.
Curtius Rearrangement Thermal decomposition of acyl azides to isocyanates. nih.gov Avoids direct use of phosgene. Involves potentially explosive azide intermediates.
Carbon Dioxide (CO2) Used as a C1 building block in the presence of a coupling agent. sintef.nonih.gov Abundant, non-toxic, and renewable. sintef.no Often requires catalysts and specific reaction conditions to be effective. nih.gov

Direct Carbon Dioxide Fixation and Amine Coupling Routes

In recent years, the use of carbon dioxide (CO2) as a C1 building block for chemical synthesis has garnered significant attention due to its abundance, low cost, and non-toxic nature. sintef.nonih.gov Direct carbon dioxide fixation offers a more environmentally benign route to carbamates. sintef.no This approach typically involves the reaction of an amine with CO2 to form a carbamic acid or carbamate anion intermediate. nih.govnih.gov This intermediate is then reacted with an electrophile, such as an alkyl halide, to generate the final carbamate product. google.comnih.gov

The success of this method often hinges on the use of a suitable base and catalyst. nih.gov For instance, cesium carbonate has been shown to be effective in promoting the three-component coupling of amines, CO2, and alkyl halides. google.comorganic-chemistry.orgacs.org Other strong organic bases, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also facilitate this transformation. nih.govorganic-chemistry.org The reaction conditions, including pressure and temperature, can significantly influence the yield and selectivity of the desired carbamate. nih.gov Researchers have also explored electrocatalytic methods for the three-component cascade reaction of CO2, amines, and other reagents to synthesize carbamates. rsc.org Furthermore, four-component coupling reactions involving CO2, amines, cyclic ethers, and benzynes have been developed to create functionalized carbamates. rsc.org

Installation of the Tert-butyl Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.org Its installation onto an aromatic amine is a key step in the synthesis of tert-butyl methyl 1,4-phenylenedicarbamate.

Utilization of Tert-butyl Alcohol or its Derivatives as Precursors

The introduction of the tert-butyl carbamate can be achieved through various methods that utilize tert-butyl alcohol or its derivatives. One common precursor is tert-butyl carbamate itself, which can be reacted with other molecules under specific conditions. orgsyn.orgresearchgate.net Another approach involves the in-situ generation of a reactive species from tert-butyl alcohol. For example, tert-butyl alcohol can react with sodium cyanate in the presence of an acid like trifluoroacetic acid to form tert-butyl carbamate. orgsyn.org

Role of the Tert-butyl Group in Influencing Synthetic Selectivity and Providing Steric Hindrance

The tert-butyl group is a bulky substituent that exerts significant steric hindrance. researchgate.net This steric bulk can be strategically employed to influence the selectivity of a reaction. researchgate.netrsc.org In the context of a disubstituted phenylene diamine, the large size of the tert-butyl group on one amine can direct the subsequent reaction on the second amine to a different position or influence the conformation of the molecule. researchgate.netchemrxiv.org This steric hindrance can prevent further reactions at or near the site of the tert-butyl carbamate, thereby allowing for selective functionalization of other parts of the molecule. researchgate.net The rigidity and steric congestion provided by the tert-butyl group can be a critical factor in achieving the desired product in a multi-step synthesis. chemrxiv.orgnih.gov

Installation of the Methyl Carbamate Moiety

The formation of the methyl carbamate group can be accomplished through several synthetic routes. A common method is the reaction of an amine with methyl chloroformate. However, in the context of synthesizing a molecule with two different carbamate groups, a stepwise approach is necessary to avoid the formation of undesired symmetrical products.

One strategy involves the use of methyl carbamate itself as a reagent in a transcarbamoylation reaction. organic-chemistry.org This method can be catalyzed by various metal catalysts. researchgate.net Another approach is the modified Hofmann rearrangement of an aromatic amide in the presence of reagents like N-bromoacetamide and a base, which can yield a methyl carbamate. acs.orgorganic-chemistry.org The synthesis of methyl N-phenyl carbamate has been achieved through the reaction of aniline with methyl carbamate, demonstrating a phosgene-free route. researchgate.net

Methodologies Involving Methanol or Methyl Carbonylation Reagents

The synthesis of dicarbamates, including aromatic variants, can be achieved through methods that utilize methanol as a reagent or employ methylating agents in carbonylation reactions. A significant approach involves the one-pot synthesis from carbon dioxide (CO₂), methanol, and a diamine. This method presents a greener alternative to traditional routes that often use hazardous reagents like phosgene. For instance, the synthesis of aliphatic dicarbamates has been successfully demonstrated using CeO₂ catalysts, where CO₂ and methanol react with a diamine to form the corresponding dicarbamate. acs.orgresearchgate.netacs.org While this has been extensively studied for aliphatic diamines, the principles can be extended to aromatic diamines like 1,4-phenylenediamine.

Another prominent method utilizes methyl carbamate (MC) as a carbonyl source for the carbonylation of diamines. acs.orgnih.govnih.gov This approach avoids the direct use of more hazardous carbonylation agents. In a typical procedure, 1,6-hexanediamine (HDA) has been effectively converted to dimethyl hexane-1,6-dicarbamate (HDC) in the presence of methanol and a catalyst. acs.orgnih.gov Studies have shown that silanol-rich MCM-41 is an effective catalyst for this transformation, achieving high yields of the dicarbamate product. acs.orgnih.govnih.gov

Table 1: Catalytic Performance in Dicarbamate Synthesis from 1,6-Hexanediamine (HDA) and Methyl Carbamate (MC)

Catalyst HDA Conversion (%) Dicarbamate Yield (%) Reference
No Catalyst 100 21.6 acs.org
MCM-41 100 92.6 acs.orgnih.gov
CeO₂ nanorods - ~80 (from CO₂, HDA, Methanol) acs.org

Regioselective Synthetic Approaches to 1,4-Phenylenedicarbamates

Achieving specific substitution patterns on the phenyl ring of 1,4-phenylenedicarbamates requires regioselective synthetic strategies. Directed metalation and transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

Directed Metalation Group (DMG) Strategies, including O-Carbamate Directed Lithiation

The O-carbamate group is one of the most powerful directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. nih.govacs.orguwindsor.ca This strategy allows for the regioselective functionalization of an aromatic ring at the position ortho to the carbamate group. The process involves treating the aryl O-carbamate substrate with a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, at low temperatures. acs.orguwindsor.ca This generates an ortho-lithiated species that can then be quenched with various electrophiles to introduce a wide range of functional groups. acs.org

This methodology is highly valuable for preparing polysubstituted aromatic compounds. nih.gov By starting with a simple phenol (B47542), converting it to an O-carbamate, performing a DoM reaction to introduce a substituent, and then potentially engaging the carbamate group in further transformations, complex substitution patterns can be constructed with high precision. nih.govacs.org This strategy can be applied iteratively to introduce multiple substituents onto the aromatic ring. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Methodologies for Aryl Carbamates (e.g., Suzuki-Miyaura Reactions)

Aryl carbamates can also serve as versatile partners in transition metal-catalyzed cross-coupling reactions, providing a method to form carbon-carbon bonds. nih.gov The Suzuki-Miyaura cross-coupling of aryl carbamates with arylboronic acids is a notable example. nih.govnih.gov This reaction is typically catalyzed by nickel complexes, such as NiCl₂(PCy₃)₂, and allows for the formation of biaryl compounds. nih.govnih.govacs.org

A key advantage of this methodology is that the carbamate group, after serving as a handle for the cross-coupling reaction, can be derived from readily available phenols. This approach complements the DoM strategy, as a functional group can first be installed via directed lithiation, and the carbamate can subsequently be used as a leaving group in a cross-coupling reaction. nih.govacs.org This dual utility enhances the strategic value of the O-carbamate group in organic synthesis. acs.org The efficiency of these reactions can be significantly improved by using microwave heating, which dramatically reduces reaction times from hours to minutes. organic-chemistry.orgacs.org

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Carbamates

Aryl Carbamate Substrate Coupling Partner (ArB(OH)₂) Catalyst Conditions Yield (%) Reference
1-Naphthyl diethylcarbamate Phenylboronic acid NiCl₂(PCy₃)₂ (5 mol%) K₃PO₄, Toluene, 110 °C, 24 h 71 nih.gov
2-Naphthyl diethylcarbamate Phenylboronic acid NiCl₂(PCy₃)₂ (10 mol%) K₃PO₄, Toluene, 130 °C, 24 h 66 nih.gov
Phenyl diethylcarbamate Phenylboronic acid NiCl₂(PCy₃)₂ (10 mol%) K₃PO₄, Toluene, 130 °C, 24 h 52 nih.gov
4-Methoxyphenyl diethylcarbamate Phenylboronic acid NiCl₂(PCy₃)₂ (10 mol%) K₃PO₄, Toluene, 130 °C, 24 h 41 nih.gov

Cascade and One-Pot Synthetic Sequences for Dicarbamate Formation

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. The synthesis of dicarbamates has benefited from such approaches.

As mentioned previously, the synthesis of dimethyl hexane-1,6-diyldicarbamate (HDC) from CO₂, methanol, and 1,6-hexanediamine (HDA) over a CeO₂ catalyst is a prime example of a one-pot process. acs.orgacs.org This reaction efficiently combines the formation of the carbamate functionality and the alkylation with methanol in a single reactor, using readily available and relatively benign starting materials. acs.orgacs.org Another one-pot method involves the reaction of a diamine, urea, and an alcohol over a zinc-incorporated berlinite (ZnAlPO₄) catalyst to produce dialkyl dicarbamates. mdpi.com These methods streamline the synthesis and align with the principles of green chemistry by reducing purification steps and solvent usage.

Implementation of Green Chemistry Principles in Dicarbamate Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for dicarbamates. ajrconline.orgnih.govmit.edu Key strategies include the use of renewable feedstocks, atom economy, and the avoidance of toxic reagents.

The utilization of carbon dioxide as a renewable and non-toxic C1 feedstock is a significant advancement in green carbamate synthesis. acs.orgnih.govacs.org Syntheses that convert CO₂ directly into dicarbamates represent a highly attractive, environmentally friendly alternative to the traditional phosgene-based routes. acs.org Similarly, the use of dimethyl carbonate (DMC) as a green reagent and solvent is another important aspect. ajrconline.org DMC is a non-toxic substitute for phosgene or methyl halides in methylation and carbonylation reactions. ajrconline.orgresearchgate.net

Catalysis plays a central role in the green synthesis of dicarbamates. The development of efficient and recyclable heterogeneous catalysts, such as CeO₂ and ZnAlPO₄, for one-pot syntheses improves the sustainability of the process. acs.orgmdpi.com Furthermore, designing reactions that can be performed in greener solvents, such as water or supercritical CO₂, or under solvent-free conditions, contributes to reducing the environmental impact of chemical manufacturing. nih.gov

Reaction Mechanisms and Chemical Transformations of Tert Butyl Methyl 1,4 Phenylenedicarbamate

Reactivity Profiles of the Carbamate (B1207046) Functional Groups

The defining features of Tert-butyl methyl 1,4-phenylenedicarbamate are its two different carbamate groups: a tert-butoxycarbonyl (Boc) group and a methoxycarbonyl group. These groups exhibit distinct reactivity, which can be exploited for selective chemical modifications.

Investigation of Hydrolysis and Transcarbamoylation Reactions

Hydrolysis: The hydrolysis of carbamates is a fundamental reaction, though generally, they are more stable than esters. The stability and mechanism of hydrolysis are significantly influenced by the nature of the substituent on the oxygen and nitrogen atoms. The tert-butyl carbamate (Boc group) is notably susceptible to acid-catalyzed hydrolysis. This process involves the protonation of the carbonyl oxygen or the nitrogen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutene or tert-butyl alcohol. researchgate.netnih.gov In contrast, the methyl carbamate is more resistant to acidic conditions but can be cleaved under strong basic conditions.

Transcarbamoylation: This reaction involves the exchange of the alkoxy or amino group of a carbamate. dntb.gov.ua It is a key process in the recycling and modification of polyurethanes, which are polymeric structures containing multiple carbamate linkages. nih.govresearchgate.net For a molecule like this compound, transcarbamoylation could be initiated, for example, by reacting it with an alcohol in the presence of a suitable catalyst (such as metal salts or strong bases) to exchange the tert-butoxy (B1229062) or methoxy (B1213986) group. nih.govresearchgate.net The reaction is often reversible and can be driven to completion by using a large excess of the new alcohol or by removing the displaced alcohol. doi.org While specific studies on this molecule are not prevalent, the principles derived from polyurethane chemistry suggest its potential to undergo such transformations. researchgate.net

Selective N-Deprotection Strategies, focusing on Tert-butyl Carbamate Cleavage (Boc deprotection)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its relatively easy removal. nih.gov The differential reactivity between the Boc and the methyl carbamate groups in this compound allows for the selective cleavage of the Boc group.

The most common method for Boc deprotection is treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in dioxane or methanol. nih.govnih.gov The mechanism proceeds via the formation of a stable tert-butyl cation. However, a variety of milder and more selective methods have been developed to avoid side reactions on sensitive substrates.

Several alternative reagents and conditions for Boc deprotection are summarized in the table below.

Reagent/ConditionSolventTemperatureKey FeaturesCitation
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureStandard, highly effective method. nih.gov
HClDioxane, Methanol, or Ethyl AcetateRoom TemperatureCommon and effective alternative to TFA. nih.gov
Oxalyl ChlorideMethanolRoom TemperatureMild conditions, high yields. nih.gov
Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)RefluxMild, basic conditions, selective for acid-sensitive groups. researchgate.netlookchem.com
Aqueous Phosphoric Acid--Environmentally benign and mild. organic-chemistry.org
Thermal (High Temperature)Methanol, TFE, THF, or Toluene120-240 °CUseful in continuous flow synthesis, avoids reagents. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The carbamate groups (-NHCOOR) on the 1,4-phenylene ring are activating groups and ortho-, para-directors. This is because the nitrogen atom's lone pair of electrons can be donated into the phenyl ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) that forms during the reaction. uci.edulibretexts.org

In this compound, both carbamate groups activate the ring. The available positions for substitution are ortho to each carbamate group (positions 2, 3, 5, and 6). Since the starting material is symmetrical, these four positions are chemically equivalent. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur readily at any of these positions, leading to a mono-substituted product. libretexts.orggoogle.com The strong activating nature of the two amine-derived groups may necessitate milder reaction conditions to prevent polysubstitution. uci.edu

Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring System

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction is fundamentally different from SEAr. For an SNAr reaction to proceed via the common addition-elimination mechanism, two main conditions must be met:

The aromatic ring must have a good leaving group (such as a halide). youtube.com

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C=O) positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com

The phenyl ring of this compound does not meet these criteria. Firstly, it lacks a suitable leaving group. Secondly, and more importantly, the carbamate groups are electron-donating by resonance, which enriches the ring with electron density. libretexts.org This deactivates the ring towards attack by nucleophiles. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. nih.gov

Directed Chemical Functionalizations on the Phenyl Ring

Regioselective Functionalization via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of the position ortho to a "directed metalation group" (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups. harvard.edu

The carbamate functional group is an effective DMG. acs.org The Lewis basic carbonyl oxygen of the carbamate coordinates to the lithium ion of the organolithium reagent, positioning the base in close proximity to the ortho-proton and facilitating its removal. baranlab.org

For this compound, both carbamate groups can act as DMGs. This would direct the lithiation to the hydrogen atoms at positions 2, 3, 5, and 6. Treatment with an organolithium reagent would lead to deprotonation at one of these equivalent sites, forming a monolithiated species. Quenching this intermediate with an electrophile (e.g., CO₂, I₂, aldehydes) would yield a regioselectively functionalized product. This method provides a precise way to introduce substituents onto the phenyl ring that might be difficult to achieve through classical electrophilic aromatic substitution. wikipedia.orgacs.org

Anionic Rearrangements, such as Fries-type Rearrangements

The classical Fries rearrangement involves the Lewis acid-catalyzed reorganization of phenolic esters to hydroxy aryl ketones. acs.org A related and highly useful transformation is the anionic Fries rearrangement, which occurs with aryl carbamates. This reaction is typically initiated by ortho-lithiation of an aromatic carbamate, which then triggers the migration of a substituent from the oxygen atom to an adjacent carbon on the aromatic ring. mdpi.comnih.gov This process, also known as a 1,3-O→C shift, results in the formation of ortho-hydroxycarbonyl compounds and is valued for its high regioselectivity, which is controlled by the initial metalation step. mdpi.com

While the literature extensively covers the anionic Fries rearrangement of O-aryl carbamates, the subject molecule, this compound, is an N-aryl dicarbamate. Anionic rearrangements of N-aryl carbamates are less common. However, related base-induced rearrangements are known. msu.edu For this compound, a strong base could potentially deprotonate the aromatic ring ortho to one of the carbamate groups. If a subsequent intramolecular migration were to occur, it would likely involve the transfer of the carbamoyl (B1232498) group to the lithiated position. The feasibility and outcome of such a reaction would depend on the specific reaction conditions and the relative directing abilities of the N-Boc and N-methyl carbamate moieties.

A study on the anionic ortho-Fries rearrangement of phenol (B47542) carbamates demonstrated that these reactions can proceed efficiently in the presence of lithium diisopropylamide (LDA) or sec-butyllithium/TMEDA, even at very low temperatures. nih.gov A straightforward protocol for the anionic Fries rearrangement of O-aryl carbamates has been reported using lithium amides as the metalating agent under aerobic conditions, yielding salicylamide (B354443) derivatives in very short reaction times at room temperature. nih.gov

Table 1: Conditions for Anionic ortho-Fries Rearrangement of O-Aryl Carbamates

BaseSolventTemperature (°C)Yield (%)Reference
LDATHF-78 to RTHigh nih.gov
s-BuLi/TMEDATHF-90High nih.gov
s-BuLiCPMERT98 nih.gov

This table presents data for analogous O-aryl carbamate systems, as direct data for this compound is not available.

Radical Reactions Involving the Tert-butyl and Methyl Group Moieties

The tert-butyl and methyl groups within this compound present potential sites for radical reactions. The tert-butyl group, in particular, can be susceptible to radical abstraction of a hydrogen atom, although it lacks benzylic hydrogens which are typically more reactive. Radical bromination, for instance, preferentially occurs at the most substituted carbon atom that can form the most stable radical intermediate. youtube.com In the case of tert-butylbenzene, there are no benzylic hydrogens to be abstracted. reddit.com

A catalytic protocol for the deprotection of tert-butyl groups in carbamates using the tris-4-bromophenylamminium radical cation (magic blue) has been reported. researchgate.netacs.org This reaction proceeds via cleavage of the C–O bond of the tert-butyl group. researchgate.netacs.org While this is a deprotection reaction, it highlights the reactivity of the tert-butyl group under radical conditions.

The methyl group attached to the nitrogen could also be a site for radical reactions, although it is generally less reactive than other positions. The β-methyl scission of tert-butoxyl radicals is a known pathway to generate methyl radicals. niscpr.res.in While not directly applicable to the ground state of the dicarbamate, it illustrates a potential fragmentation pathway if a radical were to be formed on the adjacent nitrogen or oxygen atoms under specific conditions.

It is important to note that radical reactions can sometimes lack selectivity, and reactions involving the phenylenediamine core could also occur, depending on the specific radical initiator and reaction conditions used.

Metal-Mediated and Organocatalyzed Transformations of the Dicarbamate

The carbamate functionalities in this compound offer handles for various metal-mediated and organocatalyzed transformations. The N-Boc (tert-butoxycarbonyl) group is a common protecting group for amines and has been extensively used in metal-catalyzed cross-coupling reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to N,N-pym/Boc amides, demonstrating the ability of the N-Boc group to activate the amide bond for C-N bond cleavage and subsequent C-C bond formation. nsf.gov The palladium-catalyzed C-N cross-coupling of amines with aryl halides is a powerful method for the synthesis of arylated amines, and the use of N-Boc protected hydrazides in such reactions has also been described. acs.org These examples suggest that the N-Boc carbamate moiety in this compound could potentially be activated for cross-coupling reactions, allowing for further functionalization of the phenylenediamine core.

Table 2: Examples of Metal-Catalyzed Cross-Coupling of N-Boc Protected Substrates

Coupling ReactionCatalyst/LigandSubstrate TypeProduct TypeReference
Suzuki-MiyauraPd(II)-NHCN,N-pym/Boc amidesKetones nsf.gov
N-ArylationPd-basedN-Boc hydrazideArylated hydrazides acs.org

This table illustrates the reactivity of N-Boc groups in analogous systems.

In the realm of organocatalysis, carbamate esters have been utilized as catalysts themselves in asymmetric Michael addition reactions. derpharmachemica.comorgsyn.org More relevant to the substrate, N-Boc protected amines and their derivatives have been widely used as reactants in organocatalytic reactions. For instance, N-Boc protected α-amido sulfones undergo organocatalytic asymmetric Mannich-type reactions. nih.gov Furthermore, N-Boc protected imines are known to participate in aza-benzoin condensations catalyzed by N-heterocyclic carbenes (NHCs). mdpi.com These examples highlight the compatibility and utility of the N-Boc group in various organocatalytic transformations, suggesting that this compound could serve as a substrate in similar reaction manifolds.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Proton Connectivity and Chemical Environments

The ¹H NMR spectrum of tert-butyl methyl 1,4-phenylenedicarbamate is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The 1,4-disubstituted benzene (B151609) ring contains two sets of chemically equivalent protons. These would likely appear as two doublets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The coupling between these adjacent protons would result in a characteristic splitting pattern.

tert-Butyl Protons: The nine protons of the tert-butyl group [-C(CH₃)₃] are chemically equivalent and magnetically shielded. They are expected to produce a sharp, intense singlet signal in the upfield region of the spectrum (typically δ 1.2-1.6 ppm).

Methyl Protons: The three protons of the methyl group (-OCH₃) are also chemically equivalent and would give rise to a distinct singlet, typically found in the range of δ 3.5-4.0 ppm.

Amine (N-H) Protons: The two carbamate (B1207046) (N-H) protons would appear as two separate signals, likely broad singlets, in a region that can vary significantly (typically δ 6.5-9.5 ppm) depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (2H) ~7.3-7.6 Doublet 2H
Aromatic (2H) ~7.3-7.6 Doublet 2H
N-H (carbamate) Variable (e.g., ~8.5-9.5) Broad Singlet 1H
N-H (carbamate) Variable (e.g., ~8.5-9.5) Broad Singlet 1H
Methyl (-OCH₃) ~3.7 Singlet 3H
tert-Butyl (-C(CH₃)₃) ~1.5 Singlet 9H

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonylic Carbons: Two signals are expected for the carbonyl carbons of the two different carbamate groups, typically appearing in the downfield region (δ 150-170 ppm).

Aromatic Carbons: The benzene ring would show four distinct signals: two for the carbons bonded to the nitrogen atoms (ipso-carbons) and two for the carbons bearing hydrogen atoms. These typically resonate in the δ 115-140 ppm range.

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon [-C (CH₃)₃] around δ 80 ppm and one for the three equivalent methyl carbons [-C(CH₃ )₃] around δ 28 ppm.

Methyl Carbon: The carbon of the methyl group (-OC H₃) would appear as a single peak, typically around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (Boc) ~153
Carbonyl (Methyl Carbamate) ~155
Aromatic (C-N) ~135-140
Aromatic (C-H) ~118-125
Quaternary (tert-Butyl) ~80
Methyl (-OCH₃) ~52
Methyl (tert-Butyl) ~28

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Correlation

While one-dimensional NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily confirming the connectivity of the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl and tert-butyl proton signals to their respective carbon signals.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₈N₂O₄), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

Table 3: HRMS Data Prediction

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺ C₁₃H₁₉N₂O₄⁺ 267.1339
[M+Na]⁺ C₁₃H₁₈N₂O₄Na⁺ 289.1159

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce smaller, characteristic ions. The fragmentation pattern provides valuable structural information. Key expected fragmentation pathways for this molecule would include:

Loss of the tert-butyl group: A common fragmentation for Boc-protected compounds is the loss of isobutylene (B52900) (56 Da) or the entire tert-butyl group (57 Da) to form a prominent fragment ion.

Cleavage of the carbamate groups: Fragmentation could occur at the ester or amide bonds of the carbamate linkages, leading to the loss of CO₂, OCH₃, or related fragments.

Cleavage of the phenylenediamine core: Fragmentation of the aromatic ring itself is also possible under higher energy conditions.

Analysis of these fragmentation pathways would allow for the confirmation of the connectivity of the methyl carbamate and tert-butyl carbamate moieties to the central phenylenediamine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering direct information on the functional groups present.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. The IR spectrum is anticipated to display a series of absorption bands corresponding to the vibrational modes of its constituent bonds.

The carbamate functionalities are expected to produce strong and distinct absorption bands. The N-H stretching vibrations of the secondary carbamate groups typically appear in the region of 3200-3400 cm⁻¹. tandfonline.comlibretexts.org The carbonyl (C=O) stretching vibration of the carbamate group is one of the most intense and characteristic bands in the IR spectrum, generally observed in the range of 1680-1730 cm⁻¹. libretexts.orgacs.org The presence of both a tert-butyl and a methyl ester within the same molecule may lead to slight shifts or broadening of this peak. The C-N stretching vibrations of the carbamate are expected to be in the 1200-1300 cm⁻¹ region. researchgate.net

The aromatic nature of the 1,4-phenylene ring will give rise to several characteristic bands. C-H stretching vibrations from the aromatic ring are typically observed just above 3000 cm⁻¹. libretexts.org The C=C in-ring stretching vibrations of the benzene ring usually produce a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic ring. For a 1,4-disubstituted benzene ring, a strong absorption band is expected in the 800-850 cm⁻¹ range.

The aliphatic C-H bonds of the tert-butyl and methyl groups will also exhibit characteristic stretching and bending vibrations. The C-H stretching of the methyl and tert-butyl groups is anticipated in the 2850-3000 cm⁻¹ region. libretexts.org C-H bending vibrations for these groups are expected in the 1350-1470 cm⁻¹ range. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityAssignment
3200-3400Medium-StrongN-H Stretch (Carbamate)
>3000MediumAromatic C-H Stretch
2850-3000MediumAliphatic C-H Stretch (tert-butyl, methyl)
1680-1730StrongC=O Stretch (Carbamate)
1450-1600Medium-WeakAromatic C=C Stretch
1350-1470MediumAliphatic C-H Bend (tert-butyl, methyl)
1200-1300Medium-StrongC-N Stretch (Carbamate)
800-850StrongAromatic C-H Out-of-Plane Bend (1,4-disubstituted)

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be rich in information regarding the aromatic and carbamate moieties.

The symmetric stretching of the 1,4-disubstituted benzene ring is typically a strong and sharp band in the Raman spectrum, often appearing around 1600 cm⁻¹. mdpi.com This provides a clear indication of the aromatic core. The C=O stretching of the carbamate groups will also be Raman active, though its intensity can vary. nih.gov The C-N stretching vibrations of the carbamate and the various C-C stretching modes of the entire molecule will also contribute to the Raman spectrum. nih.gov

A key advantage of Raman spectroscopy is its low interference from water, making it suitable for studying samples in aqueous media if required. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural assignment. mdpi.com

Table 2: Predicted Raman Shifts for this compound

Raman Shift Range (cm⁻¹)Assignment
~1600Aromatic Ring Symmetric Stretch
1680-1730C=O Stretch (Carbamate)
1150-1300C-N Stretch (Carbamate)
800-900Aromatic Ring Breathing Mode

Note: Raman shift values are approximate and can vary based on experimental conditions.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its molecular structure, conformation, and intermolecular interactions in the solid state.

The crystal structure would confirm the connectivity of the atoms, including the geometry of the carbamate groups and the substitution pattern on the phenylenediamine core. It would also reveal the bond lengths, bond angles, and torsion angles, offering insights into the steric and electronic effects of the tert-butyl and methyl groups.

Of particular interest would be the conformation of the carbamate groups relative to the plane of the aromatic ring. Crystal structures of related 1,4-phenylenediamine derivatives show that the amine or amide substituents can be either coplanar or twisted with respect to the central ring, influenced by steric hindrance and hydrogen bonding. researchgate.netul.ienih.gov

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H groups of the carbamates and potentially weak C-H···O interactions. These interactions dictate the packing of the molecules in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to the potential for thermal degradation of the carbamate functional groups at the high temperatures typically used in GC inlets. doaj.org

However, derivatization to more volatile and thermally stable analogs could be a viable approach. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the molecule upon electron ionization. For a tert-butyl carbamate, a characteristic fragmentation pattern involves the loss of isobutylene (a neutral loss of 56 Da) and subsequent loss of carbon dioxide (a neutral loss of 44 Da). doaj.orgnih.gov The fragmentation of the remaining phenylenediamine core would provide further structural confirmation.

Table 3: Potential GC-MS Fragmentation of a Derivatized this compound Analog

m/zPossible Fragment
[M]+Molecular Ion
[M-56]+Loss of isobutylene
[M-100]+Loss of isobutylene and CO₂

Note: M represents the molecular weight of the derivatized compound.

Liquid chromatography-mass spectrometry (LC-MS) is an ideal technique for the analysis of non-volatile and thermally labile compounds like this compound. shimadzu.comresearchgate.net Reversed-phase high-performance liquid chromatography (HPLC) would likely be the method of choice for separation, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The mass spectrometer, typically coupled with an electrospray ionization (ESI) source, would provide detection and structural information. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the parent ion. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing further structural details. nih.govnih.govresearchgate.net Similar to GC-MS, the fragmentation of the tert-butyl carbamate would likely involve the loss of isobutylene and carbon dioxide. nih.gov

LC-MS is a highly sensitive and selective technique that can be used for both qualitative identification and quantitative analysis of this compound in various matrices. shimadzu.com

Table 4: Expected Ions in LC-MS Analysis of this compound

IonDescription
[M+H]⁺Protonated Molecule
[M+Na]⁺Sodium Adduct
[M-C₄H₈+H]⁺Fragment ion after loss of isobutylene
[M-C₄H₈-CO₂+H]⁺Fragment ion after loss of isobutylene and CO₂

Note: M represents the molecular weight of the compound.

Computational and Theoretical Investigations of Tert Butyl Methyl 1,4 Phenylenedicarbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Frontier Molecular Orbital Theory, provide deep insights into electron distribution, molecular shape, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Isomerism

No dedicated Density Functional Theory (DFT) studies on the conformational landscapes and isomerism of Tert-butyl methyl 1,4-phenylenedicarbamate have been identified in a thorough review of published scientific literature. Such studies would theoretically involve mapping the potential energy surface of the molecule by rotating its flexible dihedral angles, particularly around the carbamate (B1207046) linkages, to identify stable conformers and the energy barriers between them. The resulting data would be crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Application of Frontier Molecular Orbital Theory to Predict Reactivity

There is no available research applying Frontier Molecular Orbital (FMO) theory specifically to this compound. An FMO analysis would involve calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and chemical reactivity. The locations of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

ParameterHypothetical ValueSignificance
HOMO EnergyNot AvailableIndicates the ability to donate electrons.
LUMO EnergyNot AvailableIndicates the ability to accept electrons.
HOMO-LUMO GapNot AvailableRelates to chemical reactivity and stability.

Note: This table is for illustrative purposes only, as no experimental or computational data is available.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing information that is often difficult or impossible to obtain through experimental means alone.

Characterization of Transition States and Determination of Reaction Pathways

No computational studies characterizing transition states or determining reaction pathways for reactions involving this compound have been published. Research in this area would typically use computational methods to locate the high-energy transition state structures that connect reactants to products, thereby elucidating the detailed mechanism of a given transformation, such as its synthesis or degradation.

Calculation of Kinetic and Thermodynamic Parameters

In the absence of mechanistic studies, no calculated kinetic and thermodynamic parameters, such as activation energies (Ea) and reaction enthalpies (ΔH), are available for this compound. These parameters, derived from the computed potential energy surface, are essential for predicting reaction rates and the feasibility of chemical processes.

Table 2: Hypothetical Reaction Parameters

ParameterHypothetical ValueSignificance
Activation Energy (Ea)Not AvailableThe minimum energy required to initiate a reaction.
Reaction Enthalpy (ΔH)Not AvailableThe net change in heat during a reaction.

Note: This table is for illustrative purposes only, as no computational data for reactions involving this specific compound is available.

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of spectra (e.g., NMR, IR, UV-Vis), which can aid in the identification and characterization of compounds by comparing the predicted spectra to experimental data. A search of the scientific literature did not yield any studies on the computational prediction and validation of the spectroscopic properties of this compound. Such research would involve calculating the magnetic shielding of nuclei (for NMR), the vibrational frequencies of bonds (for IR), and the electronic transition energies (for UV-Vis) to provide a theoretical basis for experimentally observed spectra.

Computational NMR Chemical Shift Prediction for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR chemical shifts, offering a method to confirm or distinguish between potential structures by comparing theoretical data with experimental spectra. nih.gov For this compound, quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to compute the 1H and 13C chemical shifts.

The standard computational protocol involves a two-step process. First, the molecule's three-dimensional geometry is optimized to find its lowest energy conformation. This is commonly achieved using a DFT functional, such as B3LYP, paired with a basis set like 6-31G*. nih.gov Following geometry optimization, the NMR shielding constants are calculated for the optimized structure. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for these calculations, often with a more robust functional and basis set (e.g., mPW1PW91/6-31+G**) to enhance accuracy. nih.gov

The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of the prediction is evaluated by comparing the computed chemical shifts with the experimental values. Statistical metrics such as the Corrected Mean Average Error (CMAE) can be used to quantify the agreement and provide a high degree of confidence in the structural assignment. nih.gov

Below is an illustrative table showing a hypothetical comparison between experimental and DFT-calculated NMR chemical shifts for this compound. Such a comparison is crucial for verifying the compound's structure and assigning specific signals in the experimental spectrum.

Atom/GroupPositionExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
1HN-H (Methyl Carbamate)9.659.71-0.06
1HN-H (t-Butyl Carbamate)9.589.64-0.06
1HAromatic C-H7.457.50-0.05
1HMethyl (-OCH3)3.703.74-0.04
1Ht-Butyl (-C(CH3)3)1.501.53-0.03
13CC=O (t-Butyl Carbamate)153.2154.0-0.8
13CC=O (Methyl Carbamate)154.1154.9-0.8
13CAromatic C-N133.5134.2-0.7
13CAromatic C-H118.8119.5-0.7
13CQuaternary (-C(CH3)3)80.180.9-0.8
13CMethyl (-OCH3)52.352.9-0.6
13Ct-Butyl (-C(CH3)3)28.428.9-0.5

Intermolecular Interactions and Aggregation Behavior Modeling

The structure of this compound contains functional groups capable of forming significant intermolecular interactions, which dictate its solid-state packing and aggregation behavior in solution. The carbamate groups, with their N-H proton donors and C=O proton acceptors, are prime sites for hydrogen bonding. nih.gov Additionally, the central phenyl ring allows for π-π stacking interactions with neighboring molecules. researchgate.net

Computational modeling is used to investigate the nature and strength of these non-covalent interactions. By constructing molecular dimers or larger clusters, the interaction energies of various geometric arrangements can be calculated. DFT methods, often supplemented with dispersion corrections (e.g., B3LYP-D3), are well-suited for this purpose. These calculations can determine the most stable configurations, for example, whether the molecules prefer to form hydrogen-bonded chains via N-H···O=C interactions or to stack via their aromatic rings. mdpi.comnih.gov

Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can further dissect the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. researchgate.net This analysis reveals the fundamental forces driving the self-assembly process. For this compound, such studies would likely show that hydrogen bonding is the dominant attractive force, with dispersion forces from π-π stacking providing additional stability. nih.govresearchgate.net Understanding these interactions is critical for predicting crystal structures and the morphology of self-assembled materials. nih.gov

Solvation Effects in Reaction and Spectroscopic Studies

The chemical behavior and spectroscopic properties of molecules are often significantly influenced by their environment, particularly when in solution. Computational models must account for these solvation effects to produce results that are comparable to experimental measurements conducted in a solvent.

Two primary approaches are used to model solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as its polarity. It is widely used in geometry optimizations and in predicting how solvent polarity will shift spectroscopic signals, like NMR chemical shifts or the frequency of the C=O stretching vibration in an IR spectrum. mdpi.com

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This method is computationally more demanding but is essential when specific solute-solvent interactions, such as hydrogen bonding, play a crucial role. nih.gov For example, modeling this compound with explicit water molecules would be necessary to accurately study the hydration of its carbamate groups and its impact on conformational preferences. nih.gov

For both reaction mechanisms and spectroscopy, computational studies have shown that neglecting solvation can lead to inaccurate results. Solvents can stabilize transition states, alter reaction energy barriers, and shift spectroscopic frequencies. researchgate.netmdpi.com Therefore, incorporating solvation models is a standard and necessary step in the theoretical investigation of molecules like this compound.

Applications in Complex Molecule Synthesis and Advanced Materials

Role as a Versatile Synthetic Intermediate in Multi-step Organic Synthesis

Tert-butyl methyl 1,4-phenylenedicarbamate is a valuable synthetic intermediate in multi-step organic synthesis due to its asymmetrically substituted aromatic diamine scaffold. The differential protection of the two amino groups, one with a tert-butoxycarbonyl (Boc) group and the other with a methyl carbamate (B1207046) group, allows for selective deprotection and subsequent functionalization. This orthogonal protection strategy is a cornerstone of modern organic synthesis, enabling the controlled construction of complex molecules. bham.ac.ukresearchgate.netnih.gov

The Boc group is readily cleaved under acidic conditions, while the methyl carbamate group is more stable and typically requires harsher conditions for removal, such as strong base or acid hydrolysis. This difference in lability allows chemists to selectively unmask one of the amino groups to introduce a desired substituent, while the other remains protected. Following the first functionalization, the second protecting group can be removed to allow for a subsequent reaction at the other amino group. This stepwise approach is crucial for the synthesis of unsymmetrically substituted 1,4-phenylenediamine derivatives, which are important building blocks in medicinal chemistry, materials science, and agrochemicals.

The synthesis of mono-Boc-protected 1,4-phenylene diamine has been a subject of study, highlighting the importance of selectively protecting one amino group in a symmetrical diamine. iwu.eduresearchgate.netscielo.org.mx The presence of two different carbamate protecting groups in this compound offers an even greater degree of control in synthetic transformations.

Precursor in the Synthesis of Substituted Phenylenediamines or Related Aromatic Scaffold Transformations

The primary application of this compound as a precursor is in the synthesis of a wide array of substituted phenylenediamines. The ability to selectively deprotect one of the amino groups is key to its utility. For instance, treatment with a mild acid like trifluoroacetic acid (TFA) will selectively cleave the Boc group, yielding a mono-protected methyl (4-aminophenyl)carbamate. This intermediate can then undergo a variety of reactions at the free amino group, such as acylation, alkylation, arylation, or sulfonation, to introduce a diverse range of functional groups.

Following the introduction of the first substituent, the methyl carbamate group can be removed under more forcing conditions to reveal the second amino group. This newly liberated amine can then be subjected to a second, different chemical transformation. This sequential functionalization strategy allows for the synthesis of 1,4-phenylenediamines with two different substituents at the nitrogen atoms, which would be difficult to achieve with a symmetrically protected precursor. These substituted phenylenediamines are valuable intermediates in the synthesis of pharmaceuticals, dyes, and polymers. nih.govgoogle.comgoogle.com

Utilization in Polymer Chemistry and Functional Materials Development

The unique structure of this compound also lends itself to applications in polymer chemistry and the development of functional materials. The presence of two reactive sites that can be selectively addressed allows for its incorporation into polymer chains in a controlled manner.

Monomer Applications in Polyurethane or Polyurea Synthesis

While diamines are more commonly used in polyurea synthesis, the carbamate groups in this compound can be conceptually considered as protected isocyanate precursors. However, a more direct application is the deprotection of one or both amine functionalities to create a diamine monomer that can be used in the synthesis of polyurethanes and polyureas. nih.govsemnan.ac.irresearchgate.netresearchgate.netmdpi.com

For example, selective deprotection of the Boc group would yield a monomer with one free amino group and one methyl carbamate-protected amino group. This mono-amine could be used as a chain-capping agent or to introduce specific functionalities at the end of a polymer chain. Alternatively, deprotection of both carbamate groups would yield 1,4-phenylenediamine, a common monomer in the synthesis of high-performance polymers. The stepwise deprotection allows for the creation of unique polymer architectures.

Polymer TypePotential Role of "this compound" DerivativeResulting Polymer Feature
PolyureaMono-amine monomer (after selective deprotection)Chain termination, end-group functionalization
PolyurethaneDiol precursor (via functionalization of the diamine)Introduction of aromatic rigidity
PolyamideDiamine monomer (after full deprotection)High-performance aromatic polyamide

Role in Modifying Polymer Properties or Architectures through Strategic Incorporation

The strategic incorporation of this compound into a polymer backbone can be used to modify the properties of the resulting material. The rigid phenyl ring can enhance the thermal stability and mechanical strength of the polymer. The carbamate groups can also serve as sites for post-polymerization modification. nih.govrsc.org

By incorporating the monomer into a polymer chain and then selectively removing one of the protecting groups, a reactive pendant amine group can be introduced along the polymer backbone. This amine group can then be used to graft other polymer chains or attach functional molecules, leading to the creation of comb or brush polymers with tailored properties. This approach allows for the fine-tuning of polymer properties such as solubility, hydrophilicity, and thermal behavior. nih.govacs.orgchemrxiv.org

Design of Chemical Libraries for Academic Research Screening

In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of diverse but structurally related compounds is of great importance. nih.govresearchgate.netdrugdesign.orgnih.govacs.org this compound is an excellent scaffold for the creation of such libraries.

Starting from this single precursor, a diverse library of compounds can be generated through a series of parallel synthesis steps. The selective deprotection of the Boc group allows for the introduction of a first point of diversity. The subsequent deprotection of the methyl carbamate group allows for the introduction of a second point of diversity. This two-step diversification strategy can be used to rapidly generate a large number of unique compounds for screening in biological assays or for the discovery of new materials with desired properties.

Library Generation StepChemical TransformationResulting Diversity
Step 1Selective Boc deprotection followed by acylation with various acyl chloridesDiversity at the N1 position
Step 2Methyl carbamate deprotection followed by reaction with various isocyanatesDiversity at the N4 position

Implementation in Protective Group Strategies within Multi-step Synthetic Sequences

The core utility of this compound lies in its implementation in protective group strategies. bham.ac.ukresearchgate.netnih.govsigmaaldrich.comub.edu The use of two different carbamate protecting groups with orthogonal lability is a sophisticated tactic in multi-step synthesis. This allows for precise control over the reactivity of the two amino groups on the phenylenediamine core.

This strategy is particularly valuable in the synthesis of complex natural products or pharmaceuticals where multiple functional groups are present and need to be selectively manipulated. The ability to unmask one amine for reaction while keeping another protected is crucial to avoid side reactions and ensure high yields of the desired product. The choice of the Boc and methyl carbamate groups is strategic, as their deprotection conditions are distinct and compatible with a wide range of other functional groups and protecting groups used in organic synthesis. kiku.dk

Future Research Trajectories and Methodological Innovations for Aryl Dicarbamates

Development of Novel and Sustainable Synthetic Routes for Dicarbamate Scaffolds

The development of environmentally benign and efficient synthetic methods for dicarbamate scaffolds is a primary focus of current research. Traditional routes often involve hazardous reagents like phosgene (B1210022) and its derivatives. nih.gov Future methodologies are geared towards greener alternatives.

One promising avenue is the utilization of carbon dioxide (CO2) as a C1 building block. researchgate.netacs.org This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic feedstock. researchgate.netacs.org Research is directed towards developing highly efficient catalytic systems that can facilitate the direct synthesis of dicarbamates from CO2, amines, and alcohols, thereby avoiding the formation of undesirable byproducts. researchgate.net

Another sustainable strategy involves the use of bio-based platform molecules. For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF), derived from biomass, can be used as a starting material for the synthesis of dicarbamates, offering a renewable pathway to these important compounds. rsc.org The development of catalysts that can efficiently convert biomass-derived intermediates into dicarbamates is a key area of investigation. rsc.org

The table below summarizes some novel and sustainable synthetic routes for dicarbamate scaffolds.

Synthetic RouteKey FeaturesStarting MaterialsCatalyst/ReagentReference(s)
CO2 UtilizationGreen and sustainableCO2, Diamines, AlcoholsCeO2 catalysts acs.org
Biomass ValorizationRenewable feedstock5-hydroxymethylfurfural (5-HMF)Platinum-based catalysts rsc.org
Hofmann RearrangementGreen oxidation processAromatic amidesOxone, KCl, NaOH nih.gov
Boc-Protected AminesMetal-catalyst freeBoc-protected aminestert-butoxide lithium nih.gov

Exploration of Unprecedented Reactivity Patterns and Advanced Selectivity Control

Future research will delve into uncovering novel reactivity patterns of aryl dicarbamates to expand their synthetic utility. A significant area of exploration is the catalyst-controlled regiodivergent functionalization of C-H bonds. By tuning the steric and electronic properties of the catalyst and reactants, it is possible to achieve selective amination at different positions of a molecule, opening up new avenues for the synthesis of complex nitrogen-containing compounds. nih.gov

The Snieckus-Fries rearrangement of aryl carbamates, which involves an ortho-metalation followed by intramolecular acylation, is another area ripe for exploration. nih.gov Understanding the mechanism of this reaction in greater detail, particularly the role of the metalating agent and solvent, will enable better control over the reaction outcome and the synthesis of a wider range of substituted phenols. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of aryl dicarbamates. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.govmdpi.com The precise control over reaction parameters in a flow reactor can lead to higher yields and selectivities. researchgate.net

Automated synthesis platforms, which combine robotics with software to perform chemical reactions, can significantly accelerate the discovery and optimization of new synthetic routes. wikipedia.orgyoutube.com These platforms can perform a large number of experiments in a short period, enabling the rapid screening of catalysts, reagents, and reaction conditions. wikipedia.org The data generated from these high-throughput experiments can be used to build predictive models for reaction outcomes, further enhancing the efficiency of the synthetic process. youtube.com

The table below highlights the benefits of integrating these advanced technologies.

TechnologyKey Advantages for Dicarbamate Synthesis
Flow Chemistry Enhanced reaction control, improved safety, scalability, potential for higher yields and selectivity. nih.govmdpi.com
Automated Synthesis High-throughput screening of reaction conditions, rapid discovery of new synthetic routes, improved reproducibility. wikipedia.orgyoutube.com

Application of Advanced In-situ Spectroscopic Monitoring Techniques for Reaction Progress

Advanced in-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable insights into reaction mechanisms and kinetics. nih.govfrontiersin.org The application of these techniques to the synthesis of aryl dicarbamates will enable a deeper understanding of the underlying chemical transformations.

In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products throughout the course of a reaction. nih.govmdpi.com This information can be used to determine reaction rates, identify reaction intermediates, and elucidate reaction pathways. nih.govrsc.org In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in a reaction mixture, offering a comprehensive view of the reaction progress.

The data obtained from in-situ spectroscopic monitoring can be used to optimize reaction conditions to maximize yield and selectivity, as well as to ensure the safe operation of chemical processes. rsc.org

Synergistic Approaches Combining Experimental and Computational Methodologies for Deeper Understanding

The combination of experimental and computational methodologies provides a powerful synergistic approach for gaining a deeper understanding of the synthesis and reactivity of aryl dicarbamates. Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate reaction energies, and predict the structures of intermediates and transition states. researchgate.netumich.edumdpi.comlongdom.org

This computational data can guide the design of new experiments and help to interpret experimental results. mdpi.com For example, computational studies can be used to predict the most promising catalysts for a particular transformation, which can then be synthesized and tested experimentally. umich.edu Conversely, experimental data can be used to validate and refine computational models, leading to more accurate predictions. mdpi.com This iterative process of combining experimental and computational approaches can accelerate the discovery and development of new synthetic methods for aryl dicarbamates. dntb.gov.ua

Rational Design of Smart Reagents and Catalysts for Selective Dicarbamate Transformations

The rational design of "smart" reagents and catalysts that can achieve high selectivity in dicarbamate transformations is a key goal for future research. This involves a deep understanding of the factors that control reactivity and selectivity, such as the electronic and steric properties of the reactants and catalysts. nih.govacs.org

For example, catalysts can be designed to recognize and bind to specific functional groups in a molecule, thereby directing the reaction to a particular site. nih.gov Similarly, reagents can be designed to be activated only under specific conditions, allowing for greater control over the timing and location of the reaction. The development of such smart reagents and catalysts will enable the synthesis of complex aryl dicarbamates with high precision and efficiency.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterTypical RangeReference
Temperature0–25°C
SolventDCM, THF
CatalystTEA, DMAP
Reaction Time4–12 hours

Advanced: How can conflicting stability data for this compound under acidic/basic conditions be resolved?

Answer:
Discrepancies in stability studies often arise from variations in:

  • pH Range : The compound is stable in neutral conditions but degrades in strong acids (pH < 2) or bases (pH > 10) due to hydrolysis of carbamate groups .
  • Experimental Design : Use controlled degradation studies with HPLC-MS monitoring to identify decomposition products and quantify stability . Cross-validate findings with computational models (e.g., DFT calculations) to predict reaction pathways .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group) and δ 3.6–3.8 ppm (methyl carbamate) confirm substitution patterns .
    • ¹³C NMR : Signals near 80–85 ppm (tert-butyl quaternary carbon) and 155–160 ppm (carbamate carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆N₂O₄) .

Advanced: How should researchers address the lack of ecotoxicological data for this compound?

Answer:
When empirical data are unavailable (as noted in ):

Read-Across Methods : Compare with structurally similar carbamates (e.g., tert-butyl (4-bromophenyl)carbamate) to estimate persistence and bioaccumulation .

In Silico Tools : Use EPI Suite or TEST software to predict acute aquatic toxicity (e.g., LC₅₀ for fish) .

Microcosm Studies : Conduct lab-scale biodegradation assays under simulated environmental conditions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods to limit inhalation exposure during weighing or reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: What strategies optimize purification of this compound from complex reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate carbamate products from unreacted amines .
  • Recrystallization : Employ tert-butyl methyl ether (MTBE) or cyclopentyl methyl ether (CPME) as solvents for high-purity crystals .

Basic: How does solvent choice influence the compound’s solubility and reactivity?

Answer:

  • Polar Solvents : DCM and THF enhance solubility during synthesis but may compete in nucleophilic reactions .
  • Greener Alternatives : CPME offers comparable solubility to MTBE with lower peroxide formation risk .

Advanced: What mechanistic insights explain the reactivity of the carbamate groups in cross-coupling reactions?

Answer:
The tert-butyl carbamate acts as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling), stabilizing transition states via coordination with palladium . Methyl carbamate, being less bulky, facilitates faster hydrolysis under mild acidic conditions .

Basic: How is thermal stability assessed for this compound?

Answer:

  • TGA/DSC : Thermogravimetric analysis (TGA) identifies decomposition onset (~150°C), while differential scanning calorimetry (DSC) detects phase transitions .
  • Isothermal Studies : Heat samples at 80–100°C for 24–48 hours and monitor degradation via HPLC .

Advanced: What computational methods aid in predicting the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Simulate binding affinity with enzymes (e.g., acetylcholinesterase) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales in GROMACS .

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